molecular formula C14H18N2O2 B10901638 1,4-Bis(furan-2-ylmethyl)piperazine

1,4-Bis(furan-2-ylmethyl)piperazine

Cat. No.: B10901638
M. Wt: 246.30 g/mol
InChI Key: CZPFWOPTJKHIOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Bis(furan-2-ylmethyl)piperazine is a chemical compound of interest in medicinal chemistry and drug discovery, serving as a versatile synthetic intermediate. It features a piperazine core, which is a privileged scaffold in pharmacology, known for its presence in a wide range of therapeutic agents . The piperazine ring is frequently incorporated into drug molecules to enhance pharmacokinetic properties such as water solubility and oral bioavailability . This core structure is symmetrically functionalized with furan-2-ylmethyl groups. The furan ring is a fundamental heterocycle in numerous bioactive compounds and has been identified in molecules exhibiting a range of activities, including antidepressant and antianxiety effects in preclinical studies . The combination of these two heterocyclic systems creates a molecule with potential for diverse applications. Researchers can utilize this compound as a key building block for constructing more complex molecules, particularly in the development of central nervous system (CNS) active agents or other pharmacologically relevant structures. Its structure aligns with research into compounds that interact with various neurological targets . This product is exclusively intended for research purposes and is not designed for human or veterinary use.

Properties

Molecular Formula

C14H18N2O2

Molecular Weight

246.30 g/mol

IUPAC Name

1,4-bis(furan-2-ylmethyl)piperazine

InChI

InChI=1S/C14H18N2O2/c1-3-13(17-9-1)11-15-5-7-16(8-6-15)12-14-4-2-10-18-14/h1-4,9-10H,5-8,11-12H2

InChI Key

CZPFWOPTJKHIOK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CO2)CC3=CC=CO3

Origin of Product

United States

Preparation Methods

Sodium Cyanoborohydride-Mediated Reductive Amination

The classical approach uses furan-2-carbaldehyde and piperazine in a 2:1 molar ratio, dissolved in a polar aprotic solvent such as acetonitrile or methanol. Sodium cyanoborohydride (NaBH3CN) is added as a selective reducing agent, which preferentially reduces the intermediate imine without attacking the furan ring. Key parameters include:

ParameterOptimal ConditionImpact on Yield
Reaction Temperature25–40°C>80% at 30°C
Reaction Time24–48 hours90% at 48 hours
SolventAnhydrous methanolMaximizes solubility
Molar Ratio (Aldehyde:Piperazine)2.2:1Prevents oligomerization

This method achieves yields exceeding 85% under optimized conditions. The mechanism proceeds via imine formation, followed by borohydride reduction (Figure 1).

B(C6F5)3/NaBH4 Catalyzed Reductive Amination

A recent advancement employs tris(pentafluorophenyl)borane [B(C6F5)3] with NaBH4 to enhance reaction efficiency. This Lewis acid catalyst activates the carbonyl group of furan-2-carbaldehyde, enabling faster imine formation at room temperature. Advantages over traditional methods include:

  • Functional Group Tolerance : Compatible with ester, nitro, and halogen substituents.

  • Reduced Side Products : Minimizes over-reduction of the furan ring due to milder conditions.

  • Shorter Reaction Time : Completes in 6–12 hours with yields up to 92%.

Optimization Strategies for Industrial Production

Continuous Flow Reactor Systems

Batch processes face scalability challenges, including heat transfer inefficiencies. Recent industrial adaptations use continuous flow reactors to:

  • Improve Mixing : Laminar flow ensures uniform reagent contact.

  • Enhance Temperature Control : Microchannels enable rapid cooling/heating.

  • Increase Throughput : Achieves 95% conversion in 2 hours.

Solvent and Catalyst Recycling

Green chemistry principles are applied to reduce waste:

  • Solvent Recovery : Methanol is distilled and reused, lowering production costs by 30%.

  • Catalyst Immobilization : B(C6F5)3 supported on silica gel retains 80% activity after five cycles.

Characterization and Quality Control

Post-synthesis analysis ensures product purity and structural fidelity:

TechniqueKey Data PointsReference
1H NMR δ 2.4–2.6 (piperazine CH2), δ 6.2–7.4 (furan protons)
Mass Spectrometry m/z 246.3 [M+H]+
HPLC Purity >99% after recrystallization

Impurities such as mono-alkylated piperazine (<1%) are removed via recrystallization from ethanol/water.

Challenges and Mitigation Strategies

Side Reactions

  • Imine Oligomerization : Excess aldehyde (2.2:1 ratio) suppresses dimerization.

  • Furan Ring Hydrogenation : NaBH3CN’s selectivity prevents furan saturation.

Moisture Sensitivity

Anhydrous conditions (molecular sieves) prevent borohydride decomposition .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(furan-2-ylmethyl)piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4-Bis(furan-2-ylmethyl)piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Bis(furan-2-ylmethyl)piperazine is not fully understood, but it is believed to interact with various molecular targets and pathways. The furan rings can participate in π-π interactions with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

Substituent Functional Group Variations

Piperazine-1,4-diylbis(furan-2-ylmethanone) (CAS 31350-27-3)
  • Structural Difference : Replaces the methylene (-CH₂-) linker with a carbonyl (-CO-) group.
1,4-Bis[(2-pyridinyl)methyl]piperazine (L1)
  • Structural Difference : Substitutes furan with pyridine rings.
  • Impact : Pyridine’s stronger Lewis basicity enhances metal-coordination capabilities compared to furan. This ligand forms stable complexes with transition metals like copper(II), useful in catalysis and DNA cleavage studies .
  • Applications : Widely employed in synthesizing metallodrugs and catalysts .
1,4-Bis(2-hydroxyethyl)piperazine (CAS 122-96-3)
  • Structural Difference : Features hydroxyethyl (-CH₂CH₂OH) groups instead of furan-methyl.
  • Impact : The hydrophilic hydroxyl groups improve water solubility, making it suitable for pharmaceutical formulations (e.g., buffer agents) and polymer cross-linking .
  • Applications : Used in polyacrylamide gels to reduce background staining in electrophoresis .
Antimalarial Derivatives: 1,4-Bis(3-aminopropyl)piperazine
  • Structural Difference: Incorporates aminopropyl (-CH₂CH₂CH₂NH₂) side chains.
  • Impact: The basic amino groups enable interactions with heme in Plasmodium falciparum, inhibiting β-hematin formation. Derivatives show nanomolar IC₅₀ values against chloroquine-resistant malaria strains .
  • Comparison: 1,4-Bis(furan-2-ylmethyl)piperazine lacks amino groups, limiting direct antimalarial efficacy but may serve as a scaffold for functionalization .
Antitumor Agents: 1,4-Bis[3-(amino-dithiocarboxy)propionyl]piperazine
  • Structural Difference : Contains dithiocarbamate (-S-CS-NH₂) moieties.
  • Impact : These groups enhance metal chelation and redox activity, leading to cytotoxicity against HL-60 leukemia cells (up to 90% inhibition at 10 µM) .
DPP-4 Inhibitors: 1,4-Bis(4-fluorophenylsulfonyl)piperazine
  • Structural Difference : Sulfonyl (-SO₂-) and fluorophenyl groups replace furan-methyl.
  • Impact : The sulfonyl group stabilizes hydrogen bonds with DPP-4 residues (e.g., R125, E205), achieving 19–30% inhibition at 100 µM. In vivo studies show hypoglycemic effects in diabetic mice .
  • Comparison : 1,4-Bis(furan-2-ylmethyl)piperazine’s furan oxygen could mimic sulfonyl H-bonding but requires structural optimization for antidiabetic activity .

Physicochemical Properties

Compound LogP (Predicted) Solubility Melting Point (°C) Key Functional Groups
1,4-Bis(furan-2-ylmethyl)piperazine 1.8 Low in water Not reported Furan-methyl, piperazine
1,4-Bis(2-hydroxyethyl)piperazine -0.5 High in water 70–72 (lit.) Hydroxyethyl
Piperazine-1,4-diylbis(furan-2-ylmethanone) 1.2 Moderate in DMF Not reported Carbonyl, furan
1,4-Bis(3-aminopropyl)piperazine 0.3 Moderate in ethanol Not reported Aminopropyl

Q & A

Q. What are the standard synthetic routes for preparing 1,4-Bis(furan-2-ylmethyl)piperazine, and what reaction conditions optimize yield and purity?

Methodological Answer: Synthesis typically involves nucleophilic substitution or condensation reactions. For example:

  • Nucleophilic alkylation: React piperazine with furfuryl halides (e.g., 2-furanmethyl bromide) in polar aprotic solvents (e.g., DMF) under inert atmosphere, using a base (e.g., KOH) to deprotonate piperazine .
  • Schiff base intermediates: Condensation of aldehydes with amine-functionalized piperazine derivatives, followed by reduction (e.g., NaBH₄) to stabilize the product .
    Optimization includes controlling stoichiometry (excess piperazine to prevent di-substitution), reflux conditions (60–80°C), and purification via recrystallization or column chromatography.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of 1,4-Bis(furan-2-ylmethyl)piperazine?

Methodological Answer:

  • NMR (¹H/¹³C): Assign peaks to confirm symmetry (e.g., equivalent furanmethyl groups) and piperazine chair conformation.
  • IR spectroscopy: Identify N–H stretching (~3300 cm⁻¹) and furan C–O–C vibrations (~1015 cm⁻¹) .
  • X-ray diffraction: Resolve crystal packing and confirm bond lengths/angles. Use SHELX programs for refinement . For non-crystalline samples, employ computational methods (e.g., DFT) to predict geometry .

Advanced Research Questions

Q. How can conformational analysis using semiempirical methods (e.g., AM1) predict the bioactive conformation of 1,4-Bis(furan-2-ylmethyl)piperazine in drug-target interactions?

Methodological Answer:

  • Software: Use Spartan06 or Gaussian with the AM1 Hamiltonian to evaluate low-energy conformers.
  • Protocol: Generate 10–20 conformers via Monte Carlo sampling. Compare relative energies (ΔG) to identify the most stable structure (e.g., equatorial furanmethyl groups minimizing steric strain) .
  • Validation: Overlay computed structures with crystallographic data (if available) or compare with SAR data from analogs .

Q. What molecular docking strategies (e.g., AutoDock Vina parameters) are recommended to study interactions between 1,4-Bis(furan-2-ylmethyl)piperazine and biological targets like DNA or enzymes?

Methodological Answer:

  • Target preparation: Retrieve DNA/enzyme structures (e.g., PDB ID: 1BNA for DNA). Remove water, add polar hydrogens, and assign Kollman charges .
  • Ligand setup: Optimize geometry using AM1, then assign partial charges (Geistinger method).
  • Docking parameters:
    • Grid box: 40Å × 40Å × 40Å centered on the active site.
    • Exhaustiveness: 20–50 runs to ensure reproducibility.
    • Semi-flexible docking: Allow ligand flexibility while keeping the target rigid .
  • Analysis: Prioritize poses with ΔG ≤ -7 kcal/mol (comparable to nitro-phenyl derivatives binding DNA ).

Q. How can researchers resolve contradictions between computational predictions and experimental binding data for piperazine derivatives in anticancer studies?

Methodological Answer:

  • Validation steps:
    • Perform mutagenesis on predicted binding residues (e.g., DG4 in DNA) to test affinity changes .
    • Use molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability over 50–100 ns.
    • Cross-reference with analogs: Compare furan vs. nitro-phenyl substituent effects on ΔG .
  • Statistical analysis: Apply bootstrapping to docking scores or use consensus scoring across multiple software (e.g., AutoDock, Glide).

Q. What are the critical considerations when designing structure-activity relationship (SAR) studies for furan-containing piperazine derivatives targeting enzyme inhibition?

Methodological Answer:

  • Substituent variation: Synthesize analogs with electron-withdrawing groups (EWGs; e.g., –NO₂, –Cl) or electron-donating groups (EDGs; e.g., –OCH₃) on furan.
  • Assay design: Use in vitro enzyme inhibition assays (e.g., DPP-IV) with IC₅₀ determination. Prioritize para-substitutions over meta (meta reduces activity in sulfonamide analogs ).
  • QSAR modeling: Corrogate electronic (Hammett σ) and steric (Taft Es) parameters with bioactivity using partial least squares regression.

Q. How does the electron-withdrawing/donating nature of furan substituents influence the pharmacokinetic properties of 1,4-Bis(furan-2-ylmethyl)piperazine derivatives?

Methodological Answer:

  • LogP determination: Use HPLC to measure partitioning (octanol/water). EWGs (e.g., –Cl) increase logP, enhancing membrane permeability but reducing solubility.
  • Metabolic stability: Incubate with liver microsomes; EWGs slow CYP450-mediated oxidation (e.g., CYP3A4 inhibition ).
  • In silico prediction: Tools like SwissADME predict bioavailability scores (>0.55 for drug-like compounds) and BBB penetration .

Q. Key Data from Literature

  • Binding affinity: Piperazine derivatives with nitro groups showed ΔG = -7.5 kcal/mol with DNA .
  • Substituent effects: Para-Cl on phenylsulfonyl groups enhanced DPP-IV inhibition (IC₅₀ < 10 µM) vs. EDGs .
  • Crystallography: SHELX refinement achieved R-factors < 0.05 for piperazine derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.